molecular formula C22H24O3 B15287744 5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester

5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester

Cat. No.: B15287744
M. Wt: 336.4 g/mol
InChI Key: INNBDXLMZSTODT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester involves multiple steps, typically starting with the preparation of the benz[a]anthracene core. This core is then subjected to various chemical reactions to introduce the hydroxy and acetic acid ethyl ester functional groups. Common reagents used in these reactions include chloroform, dichloromethane (DCM), and ethyl acetate . Industrial production methods often involve precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Various substituents can be introduced at different positions on the benz[a]anthracene core. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to act as a mutagenic agent, potentially causing changes in DNA structure and function. The specific pathways involved in its action are still under investigation, but it is believed to interact with cellular enzymes and proteins that regulate DNA replication and repair .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-hydroxy-1-(11-hydroxy-6,8,9,10-tetrahydro-5H-benzo[a]anthracen-11-yl)butan-2-one

InChI

InChI=1S/C22H24O3/c23-11-9-18(24)14-22(25)10-3-5-17-12-16-8-7-15-4-1-2-6-19(15)20(16)13-21(17)22/h1-2,4,6,12-13,23,25H,3,5,7-11,14H2

InChI Key

INNBDXLMZSTODT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C(C1)(CC(=O)CCO)O)C4=CC=CC=C4CC3

Origin of Product

United States

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